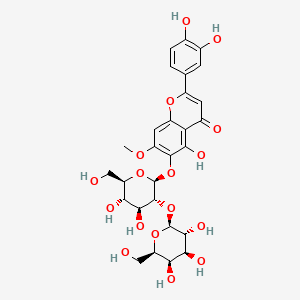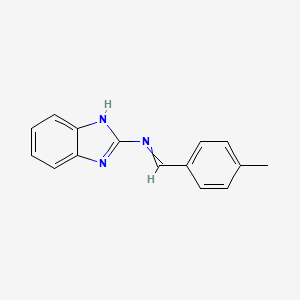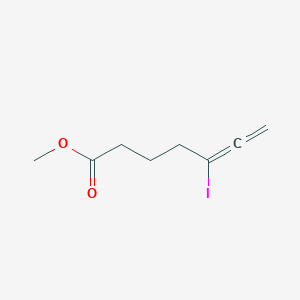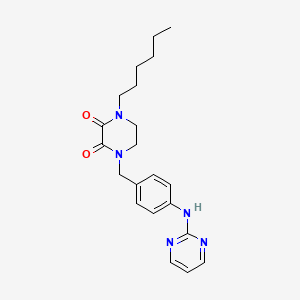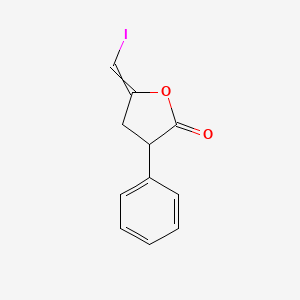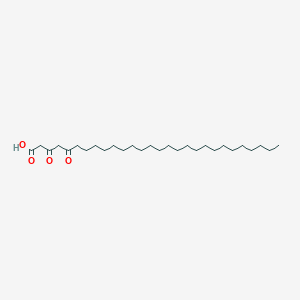
3,5-Dioxooctacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dioxooctacosanoic acid is a long-chain fatty acid derivative with a molecular formula of C28H52O4 This compound is characterized by the presence of two keto groups at the 3rd and 5th positions of the octacosanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetone or dichloromethane at controlled temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic oxidation using metal catalysts such as palladium or platinum in the presence of oxygen can be employed. This method offers better control over the reaction conditions and yields higher purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), oxygen with metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Diols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
3,5-Dioxooctacosanoic acid has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3,5-Dioxooctacosanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways, influencing the activity of enzymes involved in fatty acid oxidation and synthesis. Its keto groups can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Octacosanoic acid: A long-chain fatty acid without the keto groups.
3-Ketooctacosanoic acid: Contains a single keto group at the 3rd position.
5-Ketooctacosanoic acid: Contains a single keto group at the 5th position.
Uniqueness
3,5-Dioxooctacosanoic acid is unique due to the presence of two keto groups, which impart distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
77787-86-1 |
|---|---|
Molecular Formula |
C28H52O4 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
3,5-dioxooctacosanoic acid |
InChI |
InChI=1S/C28H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)24-27(30)25-28(31)32/h2-25H2,1H3,(H,31,32) |
InChI Key |
HXPGIPMTNFRVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


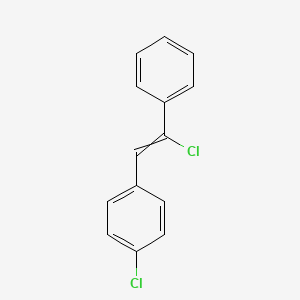
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)

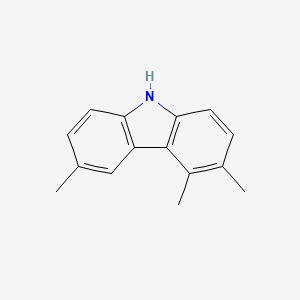


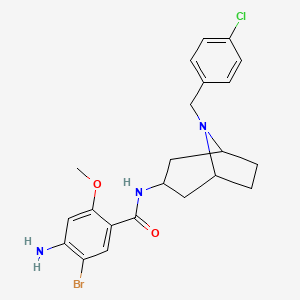
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
